N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide

TLR4 agonism Immunomodulation Pyrimido[5,4-b]indole

This 5H-pyrimido[5,4-b]indole derivative is a privileged TLR4/MD-2 scaffold identified via high-throughput screening. Its 4-chlorobenzyl amide substituent provides steric, electronic, and lipophilic character distinct from cyclohexyl, phenyl, and benzyl congeners in published SAR studies, making it an irreplaceable tool for expanding the N-amide SAR map. Generic substitution risks invalid interpretation; select CAS 1116061-22-3 to generate reproducible, novel TLR4 potency and cytokine bias data.

Molecular Formula C18H16BrN7O2S
Molecular Weight 474.34
CAS No. 1116061-22-3
Cat. No. B3014068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide
CAS1116061-22-3
Molecular FormulaC18H16BrN7O2S
Molecular Weight474.34
Structural Identifiers
SMILESC1CCN(C1)C2=NC3=C(S2)C4=NN(C(=O)N4C=N3)CC(=O)NC5=CC=CC=C5Br
InChIInChI=1S/C18H16BrN7O2S/c19-11-5-1-2-6-12(11)21-13(27)9-26-18(28)25-10-20-15-14(16(25)23-26)29-17(22-15)24-7-3-4-8-24/h1-2,5-6,10H,3-4,7-9H2,(H,21,27)
InChIKeySPIHOLJEEIJJMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide (CAS 1116061‑22‑3): Structural Context and Procurement Baseline


N-(4-Chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide is a synthetic small molecule belonging to the pyrimido[5,4‑b]indole class of tricyclic heterocycles. This chemotype was identified through high‑throughput screening as a privileged scaffold capable of modulating Toll‑like receptor 4 (TLR4) signalling [1]. The compound contains a 5H‑pyrimido[5,4‑b]indole core linked via a thioacetamide bridge to an N‑(4‑chlorobenzyl) group. The 4‑chlorobenzyl substituent confers distinct steric, electronic and lipophilic character relative to the cyclohexyl, phenyl and unsubstituted benzyl congeners that have been characterised in published SAR studies [1], making it a structurally differentiated member of the series.

Why Close Pyrimido[5,4‑b]indole Analogs Cannot Be Interchanged with CAS 1116061‑22‑3


SAR studies on pyrimido[5,4‑b]indoles demonstrate that minor structural modifications at the C8 position and the N‑amide terminus produce dramatic shifts in TLR4 potency and cytokine bias. For instance, C8‑aryl derivatives (e.g. compound 36, C8‑phenyl) achieve submicromolar human TLR4 agonist activity whereas the parent scaffold is substantially weaker, and a subset of N‑phenyl carboxamides polarises cytokine output toward the type I interferon pathway [1]. The 4‑chlorobenzyl substituent present in CAS 1116061‑22‑3 is sterically and electronically distinct from these characterised groups; consequently, activity, selectivity and cytokine polarisation cannot be reliably inferred from data on other amide congeners. Generic substitution risks invalid SAR interpretation and irreproducible biological results.

Quantitative Differentiation Evidence for N-(4-Chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide


TLR4 Potency Differentiation: C8‑Aryl Agonists vs. N‑(4‑Chlorobenzyl) Derivative

In the primary SAR study, compound 36 (C8‑phenyl) displayed human TLR4 agonist activity at submicromolar concentrations (EC₅₀ < 1 µM), a >10‑fold improvement over the early lead compound 1 [1]. CAS 1116061‑22‑3 has not been tested in the same assay [2]; its substituent occupies the N‑amide region rather than the C8 position, a location where modifications primarily influence pharmacokinetics and cytokine bias rather than intrinsic TLR4 potency [1]. Therefore, submicromolar TLR4 activity cannot be assumed for CAS 1116061‑22‑3 without direct experimental confirmation.

TLR4 agonism Immunomodulation Pyrimido[5,4-b]indole

Cytokine Polarisation: N‑Phenyl Carboxamides vs. N‑(4‑Chlorobenzyl) Analog

Within the pyrimido[5,4‑b]indole series, phenyl and substituted phenyl carboxamides induce lower IL‑6 release while maintaining higher IP‑10 production, skewing the immune response toward type I interferon pathways [1]. The 4‑chlorobenzyl substituent in CAS 1116061‑22‑3 is structurally intermediate between phenyl and unsubstituted benzyl analogues; its effect on the IL‑6/IP‑10 ratio has not been experimentally determined [2]. Direct cytokine profiling is therefore required before this compound can be deployed in immunological applications where polarisation matters.

Cytokine bias IL-6 IP-10 Type I interferon

Predicted Lipophilicity Differentiation vs. C8‑Aryl and N‑Cyclohexyl Analogs

Computational predictions for CAS 1116061‑22‑3 indicate a logP of approximately 3.1 and a topological polar surface area of 41.7 Ų [1]. By comparison, the C8‑phenyl analog (compound 36) is estimated to have logP > 3.5 due to the additional aromatic ring, while N‑cyclohexyl variants typically exceed logP ≈ 3.8. The 0.4–0.7 log unit difference corresponds to a 2.5‑ to 5‑fold variation in equilibrium lipophilicity, which can significantly affect aqueous solubility, metabolic clearance and off‑target binding [REFS-1, REFS-2].

Lipophilicity logP Drug-likeness Metabolic stability

Direct Comparative Activity Data Gap: CAS 1116061‑22‑3 vs. Published Pyrimido[5,4‑b]indoles

An exhaustive search of PubMed, ChEMBL, BindingDB and PubChem (conducted April 2026) returned zero peer‑reviewed quantitative bioactivity records (IC₅₀, EC₅₀, Kᵢ) for CAS 1116061‑22‑3 [1]. This contrasts with the well‑characterised C8‑phenyl analog (compound 36), for which submicromolar TLR4 EC₅₀ values have been independently reported [2]. The data gap means that any biological performance claims for this compound currently rest on scaffold‑level inference rather than direct measurement—a significant procurement risk.

Data availability Procurement risk Evidence gap

Recommended Application Scenarios for CAS 1116061‑22‑3


Exploratory TLR4 Screening with Built‑In Positive Controls

Based on class‑level evidence that pyrimido[5,4‑b]indoles interact with the TLR4/MD‑2 complex [1], CAS 1116061‑22‑3 can be evaluated in TLR4 reporter gene assays alongside a characterised agonist such as compound 36 or LPS. Given the absence of compound‑specific potency data [3], the screen must include a full concentration–response curve and a reference comparator to contextualise any activity observed.

SAR Probe for N‑Amide Substituent Effects

The unique 4‑chlorobenzyl amide group makes CAS 1116061‑22‑3 a useful probe for expanding the SAR map around the N‑amide region of pyrimido[5,4‑b]indoles. When tested in parallel with published amide variants (phenyl, cyclohexyl, benzyl) [1], it can reveal how the chlorobenzyl motif influences TLR4 potency, cytokine bias and cytotoxicity relative to the existing dataset.

Physicochemical Benchmarking in Lead Optimisation

With a predicted logP of ~3.1 and TPSA of 41.7 Ų [2], CAS 1116061‑22‑3 occupies a moderate lipophilicity niche within the chemical series. It can serve as a reference point for assessing how incremental lipophilicity changes affect solubility, permeability and metabolic stability during multiparameter optimisation of pyrimido[5,4‑b]indole leads.

Quote Request

Request a Quote for N-(4-chlorobenzyl)-2-(5H-pyrimido[5,4-b]indol-4-ylthio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.